![molecular formula C18H17NO5 B14506106 Acetamido[([1,1'-biphenyl]-4-yl)methyl]propanedioic acid CAS No. 63024-22-6](/img/structure/B14506106.png)
Acetamido[([1,1'-biphenyl]-4-yl)methyl]propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, (acetylamino)([1,1’-biphenyl]-4-ylmethyl)- (9CI) is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique molecular structure, which includes a propanedioic acid backbone substituted with an acetylamino group and a biphenyl moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, (acetylamino)([1,1’-biphenyl]-4-ylmethyl)- (9CI) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Biphenyl Intermediate: The synthesis begins with the preparation of the biphenyl intermediate. This can be achieved through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Acetylamino Group: The biphenyl intermediate is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetylamino group.
Formation of Propanedioic Acid Backbone: The final step involves the introduction of the propanedioic acid backbone. This can be achieved through a malonic ester synthesis, where the acetylamino-biphenyl intermediate is reacted with diethyl malonate in the presence of a strong base such as sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, (acetylamino)([1,1’-biphenyl]-4-ylmethyl)- (9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups in the propanedioic acid backbone, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often utilize reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetylamino group can yield nitro derivatives, while reduction of the propanedioic acid backbone can produce diols.
Scientific Research Applications
Propanedioic acid, (acetylamino)([1,1’-biphenyl]-4-ylmethyl)- (9CI) has diverse applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of propanedioic acid, (acetylamino)([1,1’-biphenyl]-4-ylmethyl)- (9CI) involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the biphenyl moiety can interact with hydrophobic regions of proteins, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Propanedioic acid, (acetylamino)-, diethyl ester: This compound shares the propanedioic acid backbone and acetylamino group but lacks the biphenyl moiety.
Malonic acid: A simpler dicarboxylic acid with a similar propanedioic acid structure but without the acetylamino and biphenyl groups.
Uniqueness
Propanedioic acid, (acetylamino)([1,1’-biphenyl]-4-ylmethyl)- (9CI) is unique due to the presence of both the acetylamino group and the biphenyl moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
63024-22-6 |
|---|---|
Molecular Formula |
C18H17NO5 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
2-acetamido-2-[(4-phenylphenyl)methyl]propanedioic acid |
InChI |
InChI=1S/C18H17NO5/c1-12(20)19-18(16(21)22,17(23)24)11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,19,20)(H,21,22)(H,23,24) |
InChI Key |
YIEGDMGYTHLCGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid;2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14506033.png)


![1-Bromo-4-[2-(4-heptylphenyl)ethenyl]benzene](/img/structure/B14506058.png)
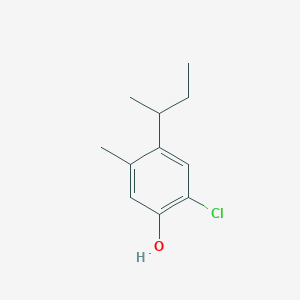
![Ethyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate](/img/structure/B14506068.png)
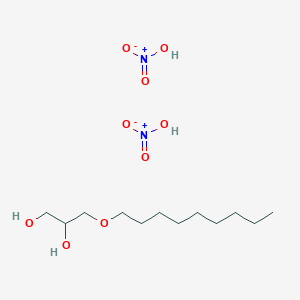
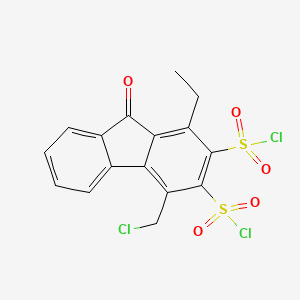
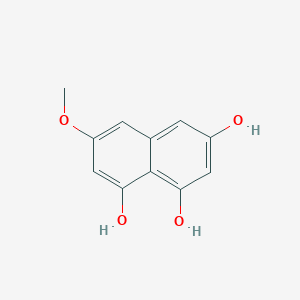

![1-Bromo-4-[(4-decylphenyl)ethynyl]benzene](/img/structure/B14506086.png)
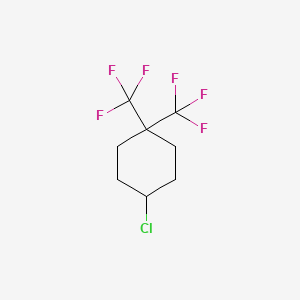
![3-Nitrophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14506096.png)
![Dibutyl {[4-(dibutylamino)phenyl]methylidene}propanedioate](/img/structure/B14506100.png)
